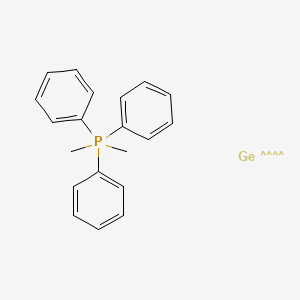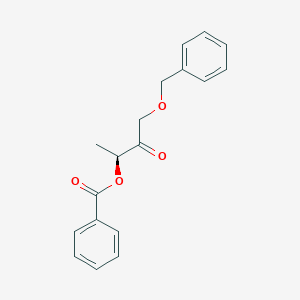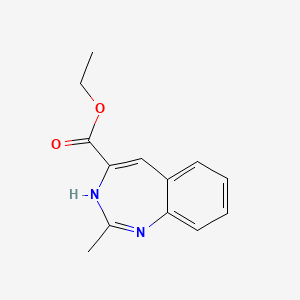
5-Thiazolecarboxamide, 2-methyl-N-(2,3,5,6-tetrachlorophenyl)-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thiazolecarboxamide, 2-methyl-N-(2,3,5,6-tetrachlorophenyl)-4-(trifluoromethyl)- is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxamide, 2-methyl-N-(2,3,5,6-tetrachlorophenyl)-4-(trifluoromethyl)- typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of Substituents: The methyl, tetrachlorophenyl, and trifluoromethyl groups can be introduced through various substitution reactions using corresponding reagents.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present.
Substitution: Halogenated compounds like this one can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while nucleophilic substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials.
Biology
Antimicrobial Agents: Thiazole derivatives have shown activity against various bacterial and fungal strains.
Enzyme Inhibitors: They can act as inhibitors for specific enzymes, making them useful in biochemical research.
Medicine
Drug Development: Due to their biological activity, these compounds are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Agriculture: Some thiazole derivatives are used in the formulation of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action for 5-Thiazolecarboxamide, 2-methyl-N-(2,3,5,6-tetrachlorophenyl)-4-(trifluoromethyl)- involves its interaction with specific molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolecarboxamides: Compounds with similar core structures but different substituents.
Tetrachlorophenyl Derivatives: Compounds with the tetrachlorophenyl group but different core structures.
Uniqueness
The unique combination of the thiazole ring with methyl, tetrachlorophenyl, and trifluoromethyl groups may confer specific biological activities and chemical properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
130000-57-6 |
|---|---|
Fórmula molecular |
C12H5Cl4F3N2OS |
Peso molecular |
424.0 g/mol |
Nombre IUPAC |
2-methyl-N-(2,3,5,6-tetrachlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H5Cl4F3N2OS/c1-3-20-10(12(17,18)19)9(23-3)11(22)21-8-6(15)4(13)2-5(14)7(8)16/h2H,1H3,(H,21,22) |
Clave InChI |
UNMLEGVTYHHUAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(S1)C(=O)NC2=C(C(=CC(=C2Cl)Cl)Cl)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14279231.png)


![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide](/img/structure/B14279243.png)


![1-[Dimethyl(phenyl)silyl]hexan-1-OL](/img/structure/B14279264.png)







